4-Hydroxy-3,5-dimethylbenzoic acid

説明

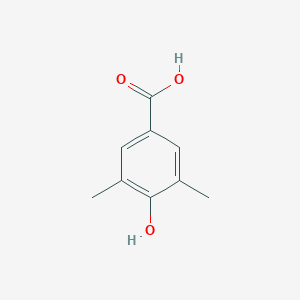

Structure

2D Structure

3D Structure

特性

IUPAC Name |

4-hydroxy-3,5-dimethylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3/c1-5-3-7(9(11)12)4-6(2)8(5)10/h3-4,10H,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMNHTTWQSSUZHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1O)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20197704 | |

| Record name | 4-Hydroxy-3,5-dimethylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20197704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4919-37-3 | |

| Record name | 4-Hydroxy-3,5-dimethylbenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4919-37-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hydroxy-3,5-dimethylbenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004919373 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4919-37-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68319 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Hydroxy-3,5-dimethylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20197704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzoic acid, 4-hydroxy-3,5-dimethyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.109.047 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-hydroxy-3,5-dimethylbenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways of 4 Hydroxy 3,5 Dimethylbenzoic Acid

Established Synthetic Routes for 4-Hydroxy-3,5-dimethylbenzoic Acid

Oxidation Pathways for Precursors to this compound

A primary method for the synthesis of this compound involves the oxidation of suitable precursors. One common precursor is mesitylene (B46885) (1,3,5-trimethylbenzene). The oxidation of mesitylene can lead to the formation of 3,5-dimethylbenzoic acid, which can then be further functionalized to introduce the hydroxyl group at the C4 position. One documented method involves refluxing mesitylene with 30% nitric acid for an extended period. prepchem.com This process, however, can produce byproducts such as nitromesitylene and 5-methylisophthalic acid, necessitating purification steps to isolate the desired 3,5-dimethylbenzoic acid. prepchem.com

Another significant precursor is 2,4,6-trimethylphenol (B147578). The selective oxidation of the para-methyl group of 2,4,6-trimethylphenol can yield 3,5-dimethyl-4-hydroxybenzaldehyde (B108906). This aldehyde can then be further oxidized to the corresponding carboxylic acid, this compound. A notable method employs a copper(II) chloride catalyst in the presence of potassium carbonate and hydrogen peroxide in isopropanol (B130326) at 65°C. researchgate.net This approach offers good yields for the selective oxidation to the aldehyde. researchgate.net

| Precursor | Oxidizing Agent/Catalyst | Product | Key Observations |

| Mesitylene | 30% Nitric Acid | 3,5-Dimethylbenzoic Acid | Extended reflux required; formation of byproducts necessitates purification. prepchem.com |

| 2,4,6-Trimethylphenol | CuCl2, K2CO3, H2O2 | 3,5-Dimethyl-4-hydroxybenzaldehyde | Catalytic method with good yields for the intermediate aldehyde. researchgate.net |

Hydrolysis of Esters in the Synthesis of this compound

The hydrolysis of corresponding esters, such as methyl 4-hydroxy-3,5-dimethylbenzoate, is a direct route to obtain this compound. This reaction is typically achieved through saponification using a base, such as sodium hydroxide (B78521) or potassium hydroxide, followed by acidification.

Research into the hydrolysis of sterically hindered esters, like methyl 2,4,6-trimethylbenzoate (B1236764), provides insights applicable to the hydrolysis of methyl 4-hydroxy-3,5-dimethylbenzoate. Studies have shown that high-temperature water (250–300 °C) can effectively promote the hydrolysis of such esters. psu.edu For instance, methyl 2,4,6-trimethylbenzoate undergoes hydrolysis to 2,4,6-trimethylbenzoic acid at 250 °C. psu.edu This suggests that similar conditions could be effective for the hydrolysis of methyl 4-hydroxy-3,5-dimethylbenzoate. The use of slightly alkaline water (e.g., 2% KOH) at high temperatures can further enhance the rate of saponification. psu.edu

The reverse reaction, esterification, is also well-documented. For example, this compound can be converted to its methyl ester by reacting it with methanol (B129727) in the presence of an acid catalyst like thionyl chloride. chemicalbook.com

| Ester | Reagents/Conditions | Product | Noteworthy Aspects |

| Methyl 2,4,6-trimethylbenzoate | High-Temperature Water (250 °C) | 2,4,6-Trimethylbenzoic Acid | Demonstrates feasibility of hydrolyzing sterically hindered esters. psu.edu |

| Methyl Benzoates | 2% KOH, High Temperature (200-300 °C) | Benzoic Acids | Quantitative saponification can be achieved. psu.edu |

| This compound | Methanol, Thionyl Chloride | Methyl 4-hydroxy-3,5-dimethylbenzoate | Efficient esterification, the reverse of hydrolysis. chemicalbook.com |

Multicomponent Reactions in the Synthesis of Derivatives of this compound

Multicomponent reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more reactants. The Ugi and Hantzsch reactions are prominent examples of MCRs that can be employed to synthesize derivatives of this compound.

The Ugi four-component reaction (Ugi-4CR) involves the condensation of an aldehyde or ketone, a primary amine, a carboxylic acid, and an isocyanide to form an α-acylamino amide. nih.govresearchgate.net By using this compound as the carboxylic acid component, a diverse library of derivatives can be synthesized. This approach is particularly valuable for creating peptide-like structures. researchgate.net The reaction is typically carried out in a suitable solvent like methanol at room temperature. nih.gov

The Hantzsch dihydropyridine (B1217469) synthesis is another versatile MCR that involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia (B1221849) or ammonium (B1175870) acetate. wikipedia.orgorganic-chemistry.org The resulting dihydropyridine can be subsequently oxidized to the corresponding pyridine. While not directly incorporating this compound itself, derivatives can be conceptualized where the aldehyde component is derived from or related to the structure of 4-hydroxy-3,5-dimethylbenzaldehyde. This reaction is known for producing biologically active molecules, including calcium channel blockers. wikipedia.orgnih.gov

Nucleophilic Acyl Substitution in the Synthesis of Derivatives of this compound

Nucleophilic acyl substitution is a fundamental reaction for interconverting carboxylic acid derivatives. masterorganicchemistry.com This reaction proceeds via an addition-elimination mechanism where a nucleophile attacks the carbonyl carbon, leading to a tetrahedral intermediate, followed by the departure of a leaving group. masterorganicchemistry.com

This reaction is central to synthesizing various derivatives of this compound. For instance, the formation of esters (esterification) and amides from the parent acid are classic examples of nucleophilic acyl substitution. In esterification, an alcohol acts as the nucleophile, and in amidation, an amine is the nucleophile. The reaction is often catalyzed by an acid. libretexts.org

The carboxylic acid can first be converted to a more reactive derivative, such as an acid chloride, by reacting it with a reagent like thionyl chloride (SOCl₂). libretexts.org This acid chloride is a highly reactive electrophile and readily undergoes nucleophilic attack by alcohols to form esters or by amines to form amides, often with high yields.

Novel Synthetic Approaches and Green Chemistry Principles

In recent years, there has been a growing emphasis on developing synthetic methodologies that are more environmentally friendly, a concept known as green chemistry. This involves the use of less hazardous reagents, renewable feedstocks, and energy-efficient reaction conditions.

Catalytic Systems in the Synthesis of this compound

The development of efficient catalytic systems is a cornerstone of green chemistry. As mentioned earlier, the copper-catalyzed oxidation of 2,4,6-trimethylphenol to 3,5-dimethyl-4-hydroxybenzaldehyde is an example of a catalytic approach. researchgate.net Such catalytic processes are advantageous as they often require milder reaction conditions and can offer high selectivity, reducing the formation of unwanted byproducts.

Furthermore, biocatalysis, the use of enzymes or whole microbial cells to perform chemical transformations, is a rapidly advancing field. A multi-enzyme cascade has been developed in Escherichia coli for the synthesis of 4-hydroxybenzoic acid from L-tyrosine, a renewable feedstock. nih.gov This biocatalytic route avoids the use of high temperatures and harsh chemicals associated with traditional chemical synthesis. nih.gov While this specific system produces 4-hydroxybenzoic acid, the principles could potentially be adapted for the synthesis of its dimethylated analog.

The use of microwave irradiation is another green chemistry approach that can significantly accelerate reaction rates, often leading to higher yields and cleaner reactions in shorter times. For example, the synthesis of hydrazide derivatives of 4-hydroxybenzoic acid has been efficiently carried out using microwave irradiation in water as a solvent, eliminating the need for volatile organic solvents. chemmethod.com Similarly, the use of recyclable nanocatalysts, such as Ni-chitosan, under ultrasonic irradiation has been reported for the synthesis of dihydropyridine derivatives, showcasing a green approach to Hantzsch-type reactions. beilstein-journals.org

| Green Chemistry Approach | Example Application | Key Advantages |

| Biocatalysis | Synthesis of 4-hydroxybenzoic acid from L-tyrosine in E. coli. nih.gov | Use of renewable feedstock, mild reaction conditions. |

| Microwave Irradiation | Synthesis of 4-hydroxybenzoic acid hydrazide derivatives in water. chemmethod.com | Reduced reaction times, high yields, avoidance of organic solvents. |

| Nanocatalysis/Ultrasonication | Ni-chitosan nanocatalyst for dihydropyridine synthesis. beilstein-journals.org | Recyclable catalyst, energy-efficient conditions. |

Sustainable Synthesis of Aromatic Carboxylic Acids and Their Derivatives

The principles of green chemistry are increasingly being applied to the synthesis of aromatic carboxylic acids to minimize environmental impact. This involves the use of renewable feedstocks, less hazardous reagents, and more efficient catalytic systems.

One sustainable approach involves the oxidation of substituted phenols. For instance, this compound can be synthesized from 2,4,6-trimethylphenol. researchgate.net This precursor is a derivative of phenol (B47542), which can be obtained from lignin, a major component of biomass and a renewable resource. The oxidation of the para-methyl group of 2,4,6-trimethylphenol to a carboxylic acid function represents a key transformation.

Modern synthetic methods focus on the use of environmentally benign oxidizing agents and catalysts. An example of a greener synthetic route is the copper-mediated selective oxidation of 2,4,6-trimethylphenol to 3,5-dimethyl-4-hydroxybenzaldehyde, which can then be further oxidized to the desired carboxylic acid. researchgate.net This method can be performed using hydrogen peroxide as the oxidant, which is a cleaner alternative to traditional heavy metal oxidants, with water as the primary byproduct.

Another sustainable strategy is the use of continuous flow reactors for the synthesis of related compounds, such as the methyl ester of this compound. This technology offers significant advantages in terms of safety, efficiency, and scalability. Continuous flow processes can enable better control over reaction parameters, reduce reaction times, and minimize waste generation. The use of immobilized catalysts, such as solid acid catalysts like Amberlyst-15, in these systems further enhances their sustainability by simplifying catalyst separation and recycling.

The following table summarizes some sustainable approaches to the synthesis of aromatic carboxylic acids and their derivatives:

| Synthetic Approach | Precursor/Starting Material | Key Features |

| Oxidation of Alkylphenols | 2,4,6-trimethylphenol | Utilization of a lignin-derivable precursor. |

| Catalytic Oxidation | 2,4,6-trimethylphenol | Use of copper catalysts and hydrogen peroxide as a green oxidant. researchgate.net |

| Continuous Flow Synthesis | This compound | Enhanced safety, efficiency, and scalability; use of immobilized catalysts. |

Mechanistic Investigations of this compound Synthesis

Understanding the reaction mechanisms, kinetics, and thermodynamics is crucial for optimizing the synthesis of this compound.

Detailed kinetic and thermodynamic data for the synthesis of this compound are not extensively reported in the public domain. However, insights can be drawn from studies of similar reactions. For the synthesis of its precursor, 3,5-dimethyl-4-hydroxybenzaldehyde, from 2,4,6-trimethylphenol, the reaction rate is influenced by the concentrations of the catalyst and oxidant. researchgate.net

In the broader context of synthesizing substituted benzoic acids, such as 3,5-dimethylbenzoic acid from mesitylene, the reaction temperature and oxygen pressure are critical parameters affecting the reaction rate and product yield. For instance, in the oxidation of mesitylene, controlling the temperature is crucial for achieving a high conversion rate.

Thermodynamic models like the Wilson and NRTL models have been employed to describe the solid-liquid phase equilibrium in binary systems involving 2,4,6-trimethylphenol, a key precursor. researchgate.net Such models are essential for the design of separation and purification processes.

This compound is an achiral molecule as it does not possess a stereocenter and has a plane of symmetry. Therefore, its synthesis does not involve stereochemical complexities, and there is no requirement for enantioselective or diastereoselective synthetic strategies. The synthesis of this compound yields a single, achiral product.

Scale-Up Considerations and Industrial Synthesis of this compound for Research Applications

The transition from laboratory-scale synthesis to industrial production for research applications necessitates careful consideration of several factors to ensure a safe, efficient, and cost-effective process. While specific industrial-scale synthesis details for this compound are not widely published, valuable insights can be gained from the production of its methyl ester, methyl 4-hydroxy-3,5-dimethylbenzoate.

A key technology for the industrial production of similar fine chemicals is continuous flow synthesis. This approach offers superior heat and mass transfer compared to traditional batch reactors, leading to better control over the reaction and potentially higher yields and purity. For the synthesis of the methyl ester, a continuous flow process could involve the following:

Reactor Type: Tubular reactors equipped with static mixers would ensure efficient mixing of the reactants.

Catalyst: The use of an immobilized solid acid catalyst, such as Amberlyst-15, packed into the reactor would facilitate easy separation of the catalyst from the product stream, simplifying the downstream processing.

Reaction Conditions: Elevated temperatures and pressures can be safely achieved in a continuous flow setup, which can significantly reduce reaction times.

The purification of the final product is another critical aspect of the scale-up process. Recrystallization is a common method for obtaining high-purity crystalline solids. For this compound, recrystallization from a suitable solvent system would be a crucial final step to meet the stringent purity requirements for research applications.

The table below outlines key considerations for the industrial synthesis of this compound for research purposes, based on analogous processes:

| Parameter | Industrial Consideration |

| Reactor | Continuous flow tubular reactors for improved control and efficiency. |

| Catalyst | Immobilized solid catalysts for ease of separation and reuse. |

| Purification | Recrystallization to achieve high purity. |

| Safety | Continuous flow systems can offer better temperature control, reducing the risk of thermal runaways. |

| Efficiency | Optimized reaction conditions in continuous flow can lead to higher throughput and reduced waste. |

Biological Activities and Pharmacological Relevance of 4 Hydroxy 3,5 Dimethylbenzoic Acid

Antimicrobial Properties and Mechanisms of Action of 4-Hydroxy-3,5-dimethylbenzoic Acid

Inhibition of Bacterial Cell Growth by this compound

While extensive research exists for the parent compound, 4-hydroxybenzoic acid, and its other derivatives like syringic acid (4-hydroxy-3,5-dimethoxybenzoic acid), specific data on the antimicrobial activity of this compound is less detailed in widely available literature. However, studies on the broader class of hydroxybenzoic acids provide a framework for understanding its potential effects.

Generally, hydroxybenzoic acids exhibit antimicrobial properties against a range of microorganisms, including both bacteria and fungi. Their effectiveness is often attributed to their ability to disrupt cell membranes, interfere with nutrient transport, and inhibit essential enzymatic activities within the microbial cells. For instance, the parent compound, 4-hydroxybenzoic acid, has been shown to inhibit the growth of various bacteria. mdpi.com

Interaction with DNA Gyrase Subunits

The specific interaction of this compound with DNA gyrase subunits is not extensively documented in the available scientific literature. DNA gyrase, a type II topoisomerase, is a crucial bacterial enzyme responsible for introducing negative supercoils into DNA, a process vital for DNA replication and transcription. It is a well-established target for antibacterial drugs, such as quinolones. While some phenolic compounds and their derivatives have been investigated for their ability to inhibit bacterial topoisomerases, direct evidence linking this compound to this specific mechanism of action remains to be broadly established.

Structure-Activity Relationships for Antimicrobial Efficacy

The antimicrobial efficacy of phenolic acids is closely tied to their chemical structure, including the number and position of hydroxyl (-OH) groups and other substituents on the aromatic ring. nih.gov

Parent Compound (4-Hydroxybenzoic Acid): This compound demonstrates a baseline level of antimicrobial activity. mdpi.com

Comparison with Other Derivatives: In studies comparing various hydroxybenzoic acids, compounds with multiple hydroxyl groups, such as protocatechuic acid (3,4-dihydroxybenzoic acid), often show enhanced activity. mdpi.com The structure of this compound, with its single hydroxyl group and two methyl groups, presents a different profile, where its interaction with microbial targets would be governed by a combination of its acidic nature, the hydrogen-bonding capability of the hydroxyl group, and the steric and electronic effects of the methyl substituents.

Potential in Pharmaceutical Applications

This compound serves as a valuable building block and reagent in the synthesis of more complex molecules with therapeutic potential.

Precursor for Drug Synthesis and Pharmaceutical Intermediates

This compound is recognized as a key intermediate in the chemical industry. cymitquimica.comchemdad.com It is utilized in the preparation of certain pharmaceutical agents, including derivatives of mexiletine (B70256). cymitquimica.comchemdad.com Mexiletine is an antiarrhythmic drug, and the synthesis of its derivatives aims to explore new therapeutic properties, such as combined sodium channel blocking and antioxidant effects. rsc.orgnih.gov Furthermore, it serves as an intermediate in the production of agrochemicals and dyestuffs. cymitquimica.comchemdad.com

Reagent for TTR Amyloidogenesis Inhibitors

A significant application of this compound is its use as a reagent in the development of potent inhibitors of transthyretin (TTR) amyloidogenesis. cymitquimica.comchemdad.com Transthyretin is a protein that can misfold and aggregate into amyloid fibrils, leading to a group of diseases known as TTR-related amyloidosis. Small molecules that can bind to and stabilize the native tetrameric structure of TTR are a major focus of therapeutic research. nih.gov Structural motifs derived from or incorporating this compound are explored in the design of these stabilizing compounds, which aim to prevent the dissociation of the TTR tetramer into disease-causing monomers. nih.govnih.gov

Preparation of Mexiletine Derivatives

This compound serves as a crucial intermediate in chemical synthesis. It is utilized as a reagent in the preparation of mexiletine derivatives. thermofisher.comfishersci.no Mexiletine is a medication known for its use as an antiarrhythmic agent, and the synthesis of its derivatives is an area of interest for developing new therapeutic agents. The use of this compound in this context highlights its role as a building block in the creation of more complex, pharmacologically active molecules. thermofisher.comfishersci.no

Table 1: Role of this compound in Synthesis

| Compound | Role in Synthesis |

|---|

Exploration in Opioid Antagonist Development

While direct studies on this compound as an opioid antagonist are not extensively detailed, research into structurally related compounds underscores the potential of the substituted hydroxyphenyl scaffold in this area. Structure-activity relationship (SAR) studies on N-substituted-trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines led to the discovery of potent and peripherally selective opioid antagonists. nih.gov One such compound, LY246736, demonstrated high affinity for opioid receptors and potent antagonist activity at the mu-opioid receptor. nih.gov This compound was developed for investigating the role of mu-opioid receptors in gastrointestinal motility disorders, indicating the therapeutic potential of this chemical class. nih.gov

Antioxidant Activities of this compound and Related Compounds

Phenolic acids, including derivatives of benzoic acid, are known for their antioxidant properties. The antioxidant capacity is significantly influenced by the number and position of hydroxyl groups on the aromatic ring, as well as the nature of other substituents. nih.gov Studies comparing various phenolic acids have shown that the presence of hydroxyl groups in specific positions enhances the ability to reduce ferric ions (Fe³⁺), a common measure of antioxidant power. nih.gov For instance, 2,3-dihydroxybenzoic acid has been shown to be a potent antioxidant. nih.gov

The methylation of hydroxyl groups can impact antioxidant activity. For example, 4-hydroxy-3,5-dimethoxybenzoic acid exhibits slightly lower activity compared to its non-methylated counterparts. nih.gov The electron-withdrawing effect of the carboxylic group can also decrease antioxidant activity by affecting radical delocalization. nih.gov

Table 2: Comparative Antioxidant Activity of Phenolic Acids

| Compound | Antioxidant Activity (TAUFe/μmol) |

|---|---|

| 2,3-dihydroxybenzoic acid | 202 ± 10.6 |

| 3,4-dihydroxyphenylacetic acid | 149 ± 10.0 |

| 2,5-dihydroxybenzoic acid | 128 ± 6.3 |

| 3,4-dihydroxybenzoic acid | Relatively high efficiency |

| 4-hydroxy-3-methoxybenzoic acid | Lower efficiency |

| 3,4-dimethoxybenzoic acid | Very low efficiency |

Data sourced from a study on the antioxidant activity of selected phenolic acids. nih.gov

Cytotoxicity and Anticancer Potential of Benzoic Acid Derivatives

The benzoic acid scaffold is a recurring motif in compounds exhibiting significant biological activities, including anticancer potential. nih.gov Research has focused on both natural and synthetic benzoic acid derivatives as a source for new bioactive chemicals to combat unregulated cell division that characterizes cancer. nih.gov

Studies on compounds structurally related to this compound have provided insights into potential mechanisms of action. For example, 7-hydroxy-3,4-dihydrocadalene, a sesquiterpene with a substituted aromatic ring, has demonstrated cytotoxic effects against breast cancer cells (MCF7 line). nih.gov Its mechanism is believed to involve the induction of oxidative stress, leading to an increase in intracellular reactive oxygen species (ROS) and lipid peroxidation, which ultimately triggers apoptosis. nih.gov The compound was shown to reduce MCF7 cell viability in a concentration and time-dependent manner. nih.gov

Table 3: Cytotoxicity of 7-hydroxy-3,4-dihydrocadalene on MCF7 Cells

| Time Point | IC₅₀ Value (μM) |

|---|---|

| 48 hours | 55.24 |

| 72 hours | 52.83 |

IC₅₀ represents the concentration required to inhibit 50% of cell viability. nih.gov

Enzyme Inhibition and Receptor Modulation by Analogues of this compound

Analogues of this compound have been investigated for their ability to interact with and modulate biological targets such as enzymes and receptors. This compound itself is used as a reagent in the synthesis of potent inhibitors of transthyretin (TTR) amyloidogenesis, a process implicated in certain types of amyloidosis. thermofisher.comfishersci.no

Furthermore, the structural motif of a substituted hydroxyphenyl ring is central to compounds designed to modulate specific receptor systems. As mentioned previously, the piperidine (B6355638) derivative LY246736, which is structurally related, acts as a potent opioid receptor antagonist. It displays high affinity for the mu-opioid receptor, with significant, though lesser, affinity for delta and kappa receptors. nih.gov This selective binding profile makes it a valuable tool for studying the physiological roles of these receptors. nih.gov

Table 4: Opioid Receptor Binding Affinity of LY246736

| Receptor Subtype | Binding Affinity (Ki, nM) |

|---|---|

| Mu (μ) | 0.77 |

| Kappa (κ) | 40 |

| Delta (δ) | 4.4 |

Ki value represents the dissociation constant, with lower values indicating higher binding affinity. nih.gov

Pharmacological Studies of Structurally Similar Compounds

The anti-inflammatory potential of phenolic acids structurally similar to this compound has been a subject of investigation. Small structural variations can lead to significant differences in biological activity. A study comparing the effects of protocatechuic acid (PCA) and 4-hydroxybenzoic acid (HBA) on neuroinflammation provides a clear example. nih.gov

In this study, the compounds were tested for their ability to reduce the production of nitric oxide, a key inflammatory mediator, in microglial cells stimulated with lipopolysaccharide (LPS). The results showed that PCA was an effective anti-inflammatory agent, significantly reducing nitric oxide levels. In contrast, HBA, which differs in the number of hydroxyl groups, showed no anti-inflammatory effect under the same conditions. nih.gov This highlights the critical role of the specific substitution pattern on the benzene (B151609) ring in determining the anti-inflammatory properties of phenolic compounds. nih.gov

Analgesic Properties

The exploration of this compound in the context of analgesia is primarily linked to its use in the synthesis of derivatives of mexiletine. Mexiletine is a known sodium channel blocker, utilized in the management of neuropathic pain. nih.govnih.gov The rationale behind creating derivatives is often to enhance efficacy, improve the safety profile, or introduce additional beneficial properties such as antioxidant effects.

While specific studies detailing the analgesic activity of derivatives directly synthesized from this compound are not abundant, the use of this acid in their preparation is documented. nih.gov Research into mexiletine and its derivatives has shown that modifying the parent structure can lead to compounds with altered sodium channel blocking capabilities and added cytoprotective effects. nih.gov For instance, the introduction of a tetramethyl-pyrroline moiety to mexiletine has been shown to enhance its antioxidant activity, a desirable trait in managing conditions where oxidative stress is a contributing factor. nih.gov

The table below summarizes the context in which this compound is mentioned in relation to analgesic drug development.

| Compound Class | Parent Drug | Therapeutic Target | Relevance of this compound |

| Mexiletine Derivatives | Mexiletine | Sodium Channels | Used in the preparation of derivatives aimed at treating neuropathic pain. |

Neurological Applications

The most significant pharmacological relevance of this compound lies in its role as a key building block for potent inhibitors of transthyretin (TTR) amyloidogenesis. TTR amyloidosis is a group of debilitating and often fatal diseases characterized by the misfolding and aggregation of the TTR protein into amyloid fibrils that deposit in various tissues, including the peripheral and central nervous systems, leading to neurological complications. nih.govnih.govdrugbank.com

The therapeutic strategy for TTR amyloidosis often involves the use of small molecules that stabilize the native tetrameric structure of TTR, thereby preventing its dissociation into monomers, which is the rate-limiting step in amyloid fibril formation. nih.govdrugbank.com Structure-activity relationship (SAR) studies have revealed that compounds featuring a "thyroid hormone-like" substitution pattern on an aromatic ring are particularly effective TTR stabilizers. nih.gov The 3,5-dimethyl-4-hydroxyphenyl group of this compound fits this description and has been incorporated into various TTR amyloidogenesis inhibitors.

The design of these inhibitors often involves two aromatic rings connected by a linker, which are intended to bind within the two thyroxine-binding pockets of the TTR tetramer. nih.gov The this compound moiety can serve as one of these aromatic systems, with its specific substitution pattern contributing to high-affinity binding and potent stabilization of the TTR tetramer.

The table below presents research findings on TTR amyloidogenesis inhibitors that incorporate a structure similar to or derived from this compound.

| Inhibitor Class | Key Structural Feature | Mechanism of Action | Reported Efficacy |

| Bisaryl Structures | Thyroid hormone-like substitution (e.g., 3,5-disubstituted-4-hydroxyphenyl) | Stabilization of the TTR tetramer by binding to the thyroxine-binding pockets. | Potent and selective inhibition of TTR amyloidogenesis. nih.gov |

| Tolcapone Analogues | Halogenated derivatives based on the TTR/tolcapone complex structure. | Enhanced tetramer stability through specific protein-ligand interactions. | High affinity for TTR and significant stabilization in vitro and in serum. nih.gov |

The development of these inhibitors, such as derivatives of tolcapone, has shown promise in preclinical and clinical studies for the treatment of familial amyloid polyneuropathy (FAP), a form of hereditary TTR amyloidosis with severe neurological manifestations. nih.gov The ability of some of these compounds to cross the blood-brain barrier is also a crucial aspect for addressing the central nervous system complications of the disease. researchgate.net

Computational Chemistry and Molecular Modeling of 4 Hydroxy 3,5 Dimethylbenzoic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity of 4-Hydroxy-3,5-dimethylbenzoic Acid

Quantum chemical calculations offer a fundamental understanding of the electronic characteristics that govern the geometry, stability, and reactivity of this compound.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and reaction mechanisms of chemical systems. nih.gov For molecules like this compound, DFT calculations can elucidate pathways of chemical reactions, determine the stability of intermediates, and calculate the energy barriers for transitions. nih.govrsc.org These studies often employ hybrid functionals, such as B3LYP or M06-2X, combined with basis sets like 6-311G(d,p) to achieve a balance between accuracy and computational cost. nih.goviosrjournals.org

DFT calculations can map out the potential energy surface of a reaction, identifying the lowest energy pathways. For instance, in reactions involving the hydroxyl or carboxylic acid groups, DFT can model proton transfer steps and the formation of transition states. nih.gov The analysis of frontier molecular orbitals (HOMO and LUMO) and molecular electrostatic potential (MESP) maps, derived from DFT calculations, provides insights into the molecule's reactivity, identifying nucleophilic and electrophilic sites. nih.gov This information is crucial for predicting how the molecule will interact with other reagents.

Table 1: Representative Parameters in DFT Studies for Benzoic Acid Derivatives

| Parameter | Typical Value/Method | Significance |

|---|---|---|

| Functional | B3LYP, M06-2X, TPSS | Approximates the exchange-correlation energy. nih.govnih.goviosrjournals.org |

| Basis Set | 6-31G(d,p), 6-311++G(d,p) | Defines the set of functions to build molecular orbitals. iosrjournals.orgresearchgate.net |

| HOMO-LUMO Gap | ~5-6 eV | Indicates chemical reactivity and stability. nih.gov |

| Solvent Model | PCM, SMD | Accounts for the effect of a solvent on the reaction. rsc.org |

| Activation Energy (Ea) | Varies by reaction | The energy barrier that must be overcome for a reaction to occur. nih.gov |

This table is illustrative and values can vary based on the specific system and level of theory.

Ab initio molecular orbital calculations are based on first principles of quantum mechanics, without the use of empirical parameters. These methods are employed to compute highly accurate thermochemical data, such as the gas-phase enthalpy of formation. High-level composite methods, like the Complete Basis Set (CBS-QB3) method, are known to predict standard enthalpies of formation with high accuracy, often within a few kJ/mol of experimental values. ugent.be

For this compound, these calculations would involve optimizing the molecular geometry and then computing its electronic energy. Corrections for zero-point vibrational energy (ZPVE) and thermal effects are then applied to determine the enthalpy. Such calculations are vital for creating accurate thermochemical databases, which are essential for chemical engineering and reaction modeling. While B3LYP density functional theory can also be used, high-accuracy ab initio methods are generally superior for obtaining precise thermochemical data, although they are more computationally demanding. ugent.be

Table 2: Conceptual Data from Ab Initio Calculation for Enthalpy of Formation

| Computational Method | Calculated Property | Value (Illustrative) |

|---|---|---|

| HF/6-31G(d,p) | Optimized Energy | (Value in Hartrees) |

| B3LYP/6-311++G(d,p) | Zero-Point Energy Correction | (Value in Hartrees) |

This table presents conceptual data that would be the target of an ab initio calculation study.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions of this compound and its Derivatives

Molecular dynamics (MD) simulations provide a dynamic picture of molecular behavior over time, offering insights into conformational flexibility and the nature of intermolecular interactions. dovepress.com These simulations model the movements of atoms and molecules by solving Newton's equations of motion, allowing for the observation of processes like protein-ligand binding or crystal growth. dovepress.comsciforum.net

The structure of this compound features both a hydroxyl (-OH) group and a carboxylic acid (-COOH) group, which are strong hydrogen bond donors and acceptors. nih.gov In the solid state and in solution, these groups readily participate in intermolecular hydrogen bonding. researchgate.netchemistryguru.com.sg The carboxylic acid groups typically form centrosymmetric dimers, where two molecules are linked by a pair of O-H···O hydrogen bonds. researchgate.netresearchgate.net This is a common and highly stable motif for carboxylic acids.

Furthermore, the phenolic hydroxyl group can form additional hydrogen bonds with neighboring molecules, creating extended networks. chemistryguru.com.sg The relative positions of the functional groups are critical; in 4-hydroxybenzoic acid, where the groups are far apart, extensive intermolecular hydrogen bonding leads to a higher melting point compared to isomers where intramolecular hydrogen bonding is possible. chemistryguru.com.sg Molecular modeling studies on related compounds have confirmed that hydrogen bonding plays a major role in the stability of molecular complexes. nih.gov

Table 3: Typical Hydrogen Bond Parameters in Benzoic Acid Dimers

| Interaction | Donor-Acceptor Distance (Å) | Angle (°) |

|---|---|---|

| O-H···O (Carboxylic Dimer) | ~2.6 - 2.8 | ~170 - 180 |

Data is based on typical values for similar structures found in crystallographic and computational studies.

The benzene (B151609) ring of this compound allows for the formation of π-π stacking interactions. These non-covalent interactions occur when aromatic rings align face-to-face or in an offset, slip-stacked arrangement. libretexts.orgrsc.org While weaker than hydrogen bonds, π-π stacking is crucial for the stabilization of crystal structures and biological complexes. nih.gov

Molecular Docking Studies for Biological Target Interaction of this compound Derivatives

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). mdpi.com This method is fundamental in drug discovery for screening virtual libraries of compounds and proposing binding modes. Derivatives of benzoic acid have been investigated as potential inhibitors for various enzymes through molecular docking. mdpi.comsemanticscholar.org

In a typical docking study, a derivative of this compound would be placed in the active site of a target protein. The simulation then explores various conformations and orientations of the ligand, scoring them based on binding energy. plos.org Successful binding is often characterized by strong and stable interactions, such as hydrogen bonds between the ligand's hydroxyl or carboxyl groups and amino acid residues in the active site (e.g., Arginine, Histidine), as well as hydrophobic interactions involving the aromatic ring. plos.org The results of docking, including the binding score and interaction pattern, help to rationalize the biological activity of a compound and guide the design of new, more potent derivatives. plos.orgnih.gov

Table 4: Representative Docking Study Results for a Benzoic Acid Derivative

| Parameter | Description | Illustrative Value |

|---|---|---|

| Target Protein | The biological macromolecule of interest (e.g., an enzyme). | SARS-CoV-2 Main Protease |

| Binding Score (Affinity) | An estimation of the binding free energy. | -7.0 kcal/mol |

| Key Interacting Residues | Amino acids in the active site forming bonds with the ligand. | HIS 41, CYS 145, GLU 166 |

| Types of Interactions | The nature of the non-covalent bonds formed. | Hydrogen Bonds, Hydrophobic Interactions, Pi-Alkyl |

| RMSD | Root-mean-square deviation from a reference pose. | < 2.0 Å |

This table is a hypothetical representation of docking results, based on findings for similar compounds. mdpi.complos.org

Ligand-Protein Binding Mechanisms

Understanding how a ligand interacts with a protein's binding site is fundamental to drug design. Molecular docking and other computational methods elucidate these mechanisms by predicting binding conformations and affinities. The primary forces governing these interactions include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. nih.gov Three principal models describe the binding process: the "lock-and-key" model, the "induced fit" model, and the "conformational selection" model. nih.gov

While specific docking studies on this compound are not extensively detailed in the provided literature, research on similar hydroxybenzoic acid derivatives provides valuable insights into their potential binding modes.

For instance, molecular docking studies on other hydroxybenzoic acids, such as p-hydroxybenzoic acid (PCA) and 3,4-dihydroxybenzoic acid (DHB), have revealed their interactions with enzymes like snake venom metalloproteinase (SVMP) and phospholipase A₂ (SVPLA₂). mdpi.com In a study, DHB formed hydrogen bonds with SER168, GLY109, and ILE108 residues of SVMP, while PCA interacted with SER168. mdpi.com Both compounds also showed hydrogen bonding with GLY30 and ASP49 in the active site of SVPLA₂. mdpi.com These studies demonstrate the capability of the hydroxyl and carboxyl groups on the benzoic acid scaffold to form key hydrogen bonds within enzyme active sites.

The following table summarizes the docking scores and key interactions for these related compounds.

| Compound | Target Enzyme | Docking Score (kcal/mol) | Interacting Amino Acid Residues |

| 3,4-Dihydroxybenzoic acid (DHB) | SVMP | -5.3 | SER168, GLY109, ILE108 (Hydrogen Bonds); HIS48 (Salt Bridge) |

| p-Hydroxybenzoic acid (PCA) | SVMP | -5.6 | SER168 (Hydrogen Bond) |

| 3,4-Dihydroxybenzoic acid (DHB) | SVPLA₂ | -5.4 | GLY30, ASP49 (Hydrogen Bonds); PHE5, PHE106 (Hydrophobic) |

| p-Hydroxybenzoic acid (PCA) | SVPLA₂ | -5.5 | GLY30, ASP49 (Hydrogen Bonds); PHE5, PHE106 (Hydrophobic) |

Table generated from data in a study on hydroxybenzoic acid derivatives and jellyfish toxin. mdpi.com

Identification of Potential Inhibitors (e.g., HDAC8 inhibitors)

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in epigenetic regulation, making them important targets for cancer therapy. nih.govnih.gov HDAC8, in particular, is a promising target for treating neuroblastoma. nih.gov Computational methods are instrumental in identifying and optimizing inhibitors for this enzyme.

A critical feature of the HDAC8 active site is a zinc ion, which is essential for its catalytic activity. Many known HDAC inhibitors contain a zinc-binding group (ZBG), with hydroxamic acids being a common choice. nih.govnih.gov Computational studies, including Quantum Mechanics/Molecular Mechanics (QM/MM) calculations, have been pivotal in understanding the interaction between these inhibitors and the enzyme. These studies suggest that hydroxamic acids bind to the zinc ion as a negatively charged species, with a proton being transferred to a histidine residue in the active site. nih.gov

The search for novel, selective HDAC8 inhibitors with improved safety profiles has led to the exploration of alternative ZBGs. nih.gov For example, organosulfur compounds derived from garlic have been investigated. nih.gov Docking studies on these new series of compounds help to provide a structural rationale for their inhibitory activity and selectivity, guiding further chemical modifications. nih.gov While this compound is not a traditional HDAC inhibitor, its structure could potentially be modified to incorporate a suitable ZBG, allowing it to be computationally screened against the HDAC8 active site.

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling

QSAR and pharmacophore modeling are powerful computational strategies used to establish a relationship between the chemical structure of a compound and its biological activity. frontiersin.orgnih.gov

Quantitative Structure-Activity Relationship (QSAR) analysis develops mathematical models that correlate variations in the physicochemical properties of a group of molecules with their biological activities. frontiersin.org These models, often built using methods like Multiple Linear Regression (MLR), can predict the activity of new, unsynthesized compounds. frontiersin.org A validated QSAR model can significantly reduce the time and cost associated with synthesizing and testing new drug candidates. frontiersin.org

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to bind to a specific target. nih.gov This "pharmacophore" can then be used as a 3D query to screen large databases of chemical compounds to find new potential hits that match the required features. nih.gov The performance of a pharmacophore model is typically validated by assessing its ability to distinguish between known active and inactive compounds. nih.gov

For a series of this compound derivatives, a QSAR model could be developed by synthesizing a training set of compounds, measuring their biological activity against a specific target, and calculating various molecular descriptors. Similarly, a pharmacophore model could be generated based on the structure of a known active ligand bound to a target protein, which would then guide the design of new analogues based on the this compound scaffold.

Computational Prediction of Novel this compound Analogues

The true power of computational chemistry lies in its ability to predict and design novel molecules with desired properties before they are synthesized in the lab. This process, often called in silico design, leverages the methods described previously.

The design of novel analogues of this compound would begin with identifying a biological target of interest. Based on the structure of the target's binding site, new functional groups could be computationally added to the this compound scaffold. For example, in a study focused on developing new anticancer agents, researchers synthesized a series of 4-hydroxyquinolone analogues and used molecular docking and Density Functional Theory (DFT) calculations to investigate their electronic structure and predict their activity. nih.gov

Molecular dynamics simulations can further refine these predictions by assessing the stability of the predicted ligand-protein complexes over time. frontiersin.org By evaluating parameters like binding energy, interaction patterns, and conformational stability, researchers can prioritize the most promising candidates for chemical synthesis and biological testing. frontiersin.orgnih.gov This iterative cycle of computational design, prediction, synthesis, and testing is a cornerstone of modern rational drug design.

Applications in Materials Science and Industrial Chemistry Beyond Pharmaceuticals

Role as an Intermediate in Agrochemicals

4-Hydroxy-3,5-dimethylbenzoic acid serves as a valuable intermediate in the synthesis of various agrochemicals. While direct synthetic routes for specific commercial herbicides from this exact molecule are not extensively detailed in publicly available literature, the structural motif is central to certain classes of herbicides. For instance, the degradation of the herbicide Bromoxynil (3,5-dibromo-4-hydroxybenzonitrile) in soil under aerobic conditions can yield 3,5-dibromo-4-hydroxybenzoic acid, a compound structurally analogous to this compound. wikipedia.org This indicates the importance of the 4-hydroxy-3,5-disubstituted benzoic acid scaffold in the design of photosystem II inhibiting herbicides.

A related compound, 3,5-dimethylbenzoic acid, is explicitly mentioned as a key intermediate for environmentally friendly insecticidal hydrazides. google.com This highlights the significance of the dimethylbenzoic acid core in the development of modern crop protection agents.

Applications in Dyestuffs

In the realm of color chemistry, this compound is recognized as an intermediate for dyestuffs. google.com The synthesis of azo dyes, a major class of synthetic colorants, often involves the coupling of a diazonium salt with an electron-rich aromatic compound, such as a phenol (B47542) or an aniline. jocpr.comnih.gov The phenolic and carboxylic acid functionalities of 4-hydroxybenzoic acid and its derivatives make them suitable as coupling components in such reactions. jocpr.com A study on the synthesis of azo compounds from 4-hydroxybenzoic acid demonstrates the creation of a series of dyes with potential applications in various fields. jocpr.com While specific examples detailing the use of the 3,5-dimethyl substituted version are not prevalent, the underlying chemistry supports its potential as a precursor to a range of dyestuffs with tailored properties.

Potential Use in Liquid Crystal Materials (referencing 3,5-dimethylbenzoic acid)

The field of liquid crystal materials, essential for modern displays and optical technologies, utilizes a diverse range of organic molecules to achieve the desired mesophases. A patent for the production of 3,5-dimethylbenzoic acid (also known as 3,5-mesitylenic acid) highlights that the high-quality acid can be used for synthesizing liquid crystal materials. google.com The rigid core and specific geometry provided by the benzene (B151609) ring of benzoic acid derivatives are fundamental to the formation of liquid crystalline structures. The substitution pattern on the aromatic ring plays a crucial role in determining the melting point, clearing point, and the type of liquid crystal phase.

Inclusion in Fire Retardants (referencing 3,5-dimethylbenzoic acid)

The development of effective fire retardants is critical for enhancing the safety of a wide array of materials. 3,5-Dimethylbenzoic acid is identified as a material for the synthesis of fire retardants. google.comgoogle.com The aromatic structure of the benzoic acid can contribute to char formation upon combustion, which acts as an insulating barrier, slowing down the burning process and reducing the release of flammable volatiles. The incorporation of such structures into polymers or as additives can significantly improve the fire-resistant properties of the final product.

Advanced Materials and Sensing Technologies (referencing derivatives)

The functional groups of this compound make it and its derivatives promising candidates for the development of advanced materials and sensors. Derivatives of hydroxybenzoic acids are being explored for the creation of novel polymers. For example, 4-hydroxybenzoic acid is a monomer used in the synthesis of liquid crystal polymers like Vectra. researchgate.net

In the area of sensing technologies, derivatives of benzoic acid have been utilized to create fluorescent sensors for the detection of metal ions such as Hg²⁺ and Cu²⁺. nih.govresearchgate.net These sensors are designed based on the condensation products of carboxylated benzoic acids with other organic molecules, where the binding of the metal ion to the sensor molecule results in a detectable change in fluorescence. Furthermore, a biosensor has been developed for the detection of benzoic acid derivatives, which could be a valuable tool in metabolic engineering for the production of these compounds. frontiersin.org These examples underscore the potential of tailoring the structure of this compound to create sophisticated materials and sensing platforms.

Derivatives and Analogues of 4 Hydroxy 3,5 Dimethylbenzoic Acid: Structure Function Relationships

Exploration of Substituted Benzoic Acids with Similar Structural Motifs

Research into the antibacterial properties of various benzoic acid derivatives against E. coli has shown that the addition of hydroxyl or methoxyl groups can weaken the antibacterial effect compared to unsubstituted benzoic acid. nih.gov However, the position of these substituents is crucial; a hydroxyl group at the ortho (C2) position can enhance activity. nih.gov The inhibitory effect of phenolic acids is generally linked to the number, type, and position of substituents on the benzene (B151609) ring. nih.gov

In the context of enzyme inhibition, studies on benzoic acid derivatives as sirtuin inhibitors have highlighted the importance of substituent size. nih.gov For instance, comparing derivatives with trimethylammonium and tert-butyl groups revealed that the bulkier, uncharged tert-butyl group conferred better activity, suggesting that steric bulk is a key factor for enhancing inhibitory potential in this class of compounds. nih.gov Furthermore, the relative positions of functional groups are critical. For Sir2p inhibition, it was found that a dimethylamino group and a carboxylic acid must be in a para-position to each other for the compound to be active. nih.gov

The metabolism of these compounds also varies with their structure. 4-Hydroxy-3,5-dimethylbenzoic acid, for example, is catabolized by certain bacteria into 2,6-dimethylhydroquinone, a different pathway than that observed for its methoxy-substituted analogs. This highlights how even a seemingly small change—from methyl to methoxy (B1213986) groups—can fundamentally alter the biochemical fate of the molecule.

Modification of the Benzoic Acid Core and Functional Groups

Altering the core structure of benzoic acid, particularly the carboxylic acid and other functional groups, is a common strategy to modulate activity. The carboxylic acid group is a primary site for modification, often being converted into esters or amides. ijarsct.co.in

Studies on carbonic anhydrase inhibitors based on a 2-(benzylsulfinyl)benzoic acid scaffold demonstrated that converting the carboxylic acid to a methyl ester significantly reduced inhibitory activity against several human carbonic anhydrase (hCA) isoforms. tandfonline.com Similarly, introducing a methyl group to the amide moiety was detrimental to the inhibitory activity against hCA IX. tandfonline.com This suggests that the free carboxylic acid and primary amide groups are crucial for potent inhibition in this series.

The hydroxyl group of hydroxybenzoic acids is another key target for modification. It can be oxidized to form ketones or aldehydes, or it can participate in nucleophilic substitution reactions to create a variety of substituted products. The synthesis of various bioactive molecules often uses the benzoic acid scaffold as a fundamental building block. researchgate.net For instance, the biosynthesis of many natural products in plants involves benzoic acid and its derivatives, which are formed through pathways that modify a precursor molecule like cinnamic acid. nih.gov

Synthesis and Characterization of Novel Derivatives

The creation of novel derivatives of this compound and related structures relies on a range of synthetic methodologies, from classical reactions to modern catalytic systems. A significant advancement in this area is the development of late-stage functionalization techniques, which allow for the direct modification of complex molecules. nih.gov

One such powerful method is the iridium-catalyzed ortho-selective C-H amination of benzoic acids. nih.gov This approach enables the introduction of an amino group specifically at the position adjacent to the carboxylic acid, a transformation that is challenging to achieve through traditional electrophilic aromatic substitution. nih.gov This method is robust, tolerating a wide array of other functional groups, making it highly suitable for modifying drug-like molecules. nih.gov

Other synthetic strategies involve building the molecule from simpler precursors. For example, wholly aromatic copolyesters have been synthesized through the melt polycondensation of acetylated hydroxy acids, such as 3-hydroxybenzoic acid and 4′-hydroxybiphenyl-3-carboxylic acid. mdpi.com The conversion of benzoic acid derivatives into other functional groups, like nitriles, can be achieved by treating benzamides with dehydrating agents like thionyl chloride or by the thermal reaction of carboxylic acids with other nitriles. youtube.com Vanillin, which shares the 4-hydroxy-3-methoxy substitution pattern, is a common starting material for synthesizing Schiff base derivatives by reacting it with various amines. researchgate.net

Once synthesized, the characterization of these new derivatives is crucial to confirm their structure and purity. A suite of spectroscopic and analytical techniques is employed for this purpose. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is used to determine the carbon-hydrogen framework of the molecule. researchgate.netchemicalbook.com Fourier-Transform Infrared (FTIR) spectroscopy helps identify the presence of key functional groups, such as hydroxyl (-OH), carbonyl (C=O), and imine (C=N) bonds. researchgate.net Mass spectrometry provides information on the molecular weight and fragmentation pattern of the compound. nist.gov For polymeric derivatives, techniques like Gel Permeation Chromatography (GPC) are used to determine molecular weight distribution, while Differential Scanning Calorimetry (DSC) is used to analyze thermal properties like glass transition temperature. mdpi.com

Advanced Research Topics and Interdisciplinary Studies Involving 4 Hydroxy 3,5 Dimethylbenzoic Acid

Integration with Nanotechnology for Targeted Delivery or Sensing

The unique physicochemical properties of 4-Hydroxy-3,5-dimethylbenzoic acid make it a compelling candidate for integration with nanotechnology, particularly in the realms of targeted drug delivery and advanced sensing applications. Although research directly involving this specific compound is emerging, studies on structurally similar phenolic acids provide a strong basis for its potential in these areas.

Targeted Delivery:

The encapsulation of therapeutic agents within nanocarriers can enhance their stability, solubility, and bioavailability. Research has demonstrated the successful encapsulation of related compounds, such as 4-hydroxy-3-methoxybenzoic acid and 4-hydroxy-3,5-dimethoxybenzoic acid, using cyclodextrins, which are nanosized oligosaccharides. nih.gov These studies, which employed absorption, fluorescence spectroscopy, and molecular modeling, confirmed the formation of stable inclusion complexes. nih.gov The findings suggest that the hydroxyl and carboxyl groups of the benzoic acid derivatives play a crucial role in the encapsulation process, with the hydroxyl group situated in the interior of the cyclodextrin (B1172386) cavity and the carboxyl group in the hydrophilic exterior. nih.gov This indicates a high potential for developing similar nanocarrier systems for this compound to facilitate its targeted delivery in various biomedical applications.

Sensing Technologies:

The development of sensitive and selective biosensors is critical for detecting metabolites in industrial and biological samples. A synthetic biosensor has been constructed to detect benzoic acid derivatives in Saccharomyces cerevisiae, a key organism in biotechnological production. frontiersin.orgnih.gov This biosensor was engineered using a fusion of a pHBA-binding domain from Rhodopseudomonas palustris with other genetic components. frontiersin.org It demonstrated a response to various benzoic acid derivatives, highlighting the feasibility of creating tailored biosensors for specific phenolic compounds. frontiersin.orgnih.gov Such technology could be adapted for the real-time monitoring of this compound in fermentation processes or for diagnostic purposes.

Role in Complex Biological Systems and Metabolic Pathways

This compound and its structural relatives exhibit a range of biological activities and play roles in various metabolic pathways. These compounds are of interest for their potential therapeutic effects and their involvement in microbial and plant biochemistry.

Biological Activities:

Derivatives of p-hydroxybenzoic acid are known for their diverse biological properties, including antimicrobial, antioxidant, and anti-inflammatory effects. researchgate.net Notably, this compound is utilized as a reagent in the synthesis of potent inhibitors of transthyretin (TTR) amyloidogenesis, a condition associated with certain types of amyloidosis. thermofisher.comfishersci.nocymitquimica.com Furthermore, studies on the protein binding of 4-hydroxybenzoic acid and its interaction with human serum albumin (HSA) provide insights into its potential pharmacokinetic behavior and its ability to act as an anticancer agent against leukemia cells. nih.gov

Metabolic Pathways:

In various organisms, hydroxybenzoic acids are synthesized via the shikimate pathway. researchgate.netnih.gov In the bacterium Lysobacter enzymogenes, 4-hydroxybenzoic acid acts as a diffusible signaling molecule that connects the shikimate pathway to the biosynthesis of a potent antifungal metabolite. nih.gov The biosynthesis of 4-hydroxybenzoic acid can also be metabolically engineered in microorganisms like Saccharomyces cerevisiae for the production of valuable bioproducts. frontiersin.orgresearchgate.net The enzymatic steps for the biosynthesis of p-hydroxybenzoic acid are understood to originate from chorismic acid or phenylalanine. researchgate.net

| Biological Activity / Pathway | Investigated Compound(s) | Key Findings |

| TTR Amyloidogenesis Inhibition | This compound | Used as a key reagent for potent inhibitors. thermofisher.comfishersci.nocymitquimica.com |

| Anticancer Properties | 4-Hydroxybenzoic acid | Demonstrated decreased viability of leukemia cells. nih.gov |

| Antifungal Metabolite Regulation | 4-Hydroxybenzoic acid | Acts as a signaling molecule in Lysobacter enzymogenes. nih.gov |

| Biosynthesis Pathway | p-Hydroxybenzoic acid | Originates from the shikimate pathway via chorismic acid or phenylalanine. researchgate.net |

Application in Environmental Monitoring and Remediation Technologies

The environmental fate and detection of hydroxybenzoic acid derivatives are important for understanding their ecological impact and for developing remediation strategies.

Environmental Fate and Biodegradability:

Studies on 4-hydroxybenzoic acid indicate that it is readily biodegradable and has a low potential for bioaccumulation. oecd.org Its distribution in the environment is dependent on the medium of release; if released into water, it is unlikely to move to other environmental compartments. oecd.org This suggests that this compound may also exhibit favorable environmental characteristics.

Environmental Detection:

The detection of 4-hydroxybenzoic acid has been reported in environmental samples, highlighting the need for effective monitoring techniques. researchgate.net The development of biosensors, as mentioned previously, could provide a valuable tool for the in-situ detection of this compound and related compounds in soil and water, aiding in environmental risk assessment. frontiersin.orgnih.gov

| Environmental Aspect | Related Compound | Findings |

| Biodegradability | 4-Hydroxybenzoic acid | Readily biodegradable with low bioaccumulation potential. oecd.org |

| Environmental Distribution | 4-Hydroxybenzoic acid | Unlikely to distribute to other compartments if released in water. oecd.org |

| Detection | 4-Hydroxybenzoic acid | Has been detected in environmental samples. researchgate.net |

Advanced Theoretical Studies and AI-driven Chemical Discovery

Computational modeling and artificial intelligence are becoming indispensable tools in chemical research, enabling the prediction of molecular properties and the discovery of novel compounds.

Theoretical and Computational Studies:

Advanced theoretical studies, such as molecular modeling and density functional theory (DFT), have been applied to understand the behavior of hydroxybenzoic acid derivatives. For instance, molecular modeling has been used to investigate the encapsulation of 4-hydroxy-3-methoxybenzoic acid and 4-hydroxy-3,5-dimethoxybenzoic acid with cyclodextrins, revealing details about the stability and interactions of these complexes. nih.gov Combined experimental and computational studies on related Schiff base compounds have also demonstrated the power of DFT in reproducing molecular geometries and predicting electronic absorption spectra. researchgate.net

| Research Area | Technique/Method | Application and Findings |

| Molecular Encapsulation | Molecular Modeling | Studied the spontaneous and exothermic formation of inclusion complexes with cyclodextrins. nih.gov |

| Molecular Structure and Properties | Density Functional Theory (DFT) | Successfully reproduced the molecular structure and predicted electronic properties of related compounds. researchgate.net |

| Enzyme Inhibition | Molecular Docking | Elucidated the inhibition mechanisms of derivative compounds with target enzymes, guiding new drug development. tubitak.gov.tr |

Q & A

Q. What are the recommended synthetic routes for 4-Hydroxy-3,5-dimethylbenzoic acid, and how can its purity be validated?

The synthesis of this compound typically involves Friedel-Crafts alkylation or esterification followed by hydrolysis. For purity validation, high-performance liquid chromatography (HPLC) with UV detection is recommended due to its sensitivity to phenolic groups. Melting point determination (222–226°C) can corroborate crystallinity and purity . Nuclear magnetic resonance (NMR) spectroscopy (e.g., H and C) should confirm structural integrity, focusing on the hydroxyl (-OH) and methyl (-CH) proton environments .

Q. What analytical techniques are suitable for characterizing this compound in complex mixtures?

Gas chromatography-mass spectrometry (GC-MS) is effective for identifying fragmentation patterns. For example, key ions at m/z 198 (molecular ion), 183 (loss of CH), and 127 (cleavage of the carboxyl group) confirm the compound’s presence in plant extracts or microbial cultures . Liquid chromatography-tandem mass spectrometry (LC-MS/MS) enhances specificity in biological matrices, particularly for quantifying metabolic intermediates .

Q. What safety protocols are critical when handling this compound in the laboratory?

Use nitrile gloves and chemical-resistant lab coats to prevent dermal exposure. Ensure adequate ventilation (e.g., fume hoods) to avoid inhalation of aerosols. Store the compound at 2–8°C under inert conditions (e.g., nitrogen atmosphere) to prevent oxidation . In case of spills, neutralize with non-reactive absorbents and dispose of waste following EPA guidelines for halogenated organics .

Advanced Research Questions

Q. How do metabolic pathways of this compound differ between Rhodococcus rhodochrous N75 and Pseudomonas sp. HH35?

In Rhodococcus rhodochrous N75, the compound is degraded to 2,6-dimethylhydroquinone via oxidative decarboxylation, while Pseudomonas sp. HH35 produces a cyclic tautomer of (3-methylmaleyl)acetone. These divergent pathways highlight species-specific enzymatic machinery, such as cytochrome P450 monooxygenases in Rhodococcus versus dioxygenases in Pseudomonas . Researchers should compare gene clusters (e.g., cat or lig operons) and employ C-labeled substrates to trace carbon flux.

Q. What experimental strategies resolve contradictions in reported degradation kinetics of this compound?

Discrepancies in half-life data (e.g., aerobic vs. anaerobic conditions) require controlled bioreactor studies with standardized parameters (pH 7.0, 30°C). Use isotopically labeled (C or H) analogs to track degradation products via scintillation counting or isotope-ratio mass spectrometry. Cross-validate results with mutant strains lacking key catabolic genes (e.g., ligB knockouts) .

Q. How can this compound serve as a precursor for synthesizing functionalized polymers?

The phenolic hydroxyl and carboxyl groups enable esterification or etherification reactions. For example, copolymerization with ethylene glycol via Steglich esterification yields polyesters with tunable thermal stability (T > 150°C). Optimize catalyst systems (e.g., DMAP/EDC) and monitor reaction progress using Fourier-transform infrared (FTIR) spectroscopy for ester bond formation (C=O stretch at 1720 cm) .

Q. What role does this compound play in environmental chemistry studies?

Its persistence in soil and water systems makes it a model compound for studying aromatic pollutant fate. Conduct microcosm experiments with C-stable isotope probing (SIP) to identify microbial degraders. Pair with metagenomic sequencing to link degradation activity to specific taxa (e.g., Sphingomonas spp.) .

Methodological Considerations

Q. How to design a stability study for this compound under varying pH and temperature?

Prepare buffered solutions (pH 2–12) and incubate at 25–60°C. Sample aliquots at intervals (0, 24, 48 hrs) and analyze via HPLC to quantify degradation products (e.g., quinones or dimers). Arrhenius plots can predict shelf-life under storage conditions .

Q. What computational tools predict the reactivity of this compound in catalytic systems?

Density functional theory (DFT) calculations (e.g., B3LYP/6-311+G**) model electron distribution at the hydroxyl and carboxyl sites, predicting regioselectivity in electrophilic substitutions. Molecular docking simulations (AutoDock Vina) assess binding affinity to enzymes like laccases for biocatalytic applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。